

Research-Grade Pregnanolone Sulfate Pyridinium Salt: A Comprehensive Guide for Researchers

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Compound of Interest

Compound Name: Pregnanolone sulfate (pyridinium)

Cat. No.: B12369808

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This document provides detailed application notes, experimental protocols, and a comparative supplier overview for research-grade pregnanolone sulfate pyridinium salt, catering to the needs of researchers, scientists, and drug development professionals. Pregnanolone sulfate is an endogenous neurosteroid that has garnered significant interest for its neuromodulatory properties, particularly its interaction with N-methyl-D-aspartate (NMDA) and γ -aminobutyric acid type A (GABA-A) receptors, making it a crucial tool in neuropharmacological research.

Introduction to Pregnanolone Sulfate Pyridinium Salt

Pregnanolone sulfate pyridinium salt (CAS No. 124107-39-7) is a synthetic, water-soluble form of the endogenous neurosteroid pregnanolone sulfate. In the central nervous system, pregnanolone sulfate is known to be a potent modulator of ligand-gated ion channels, exhibiting both excitatory and inhibitory effects depending on the receptor subtype and neuronal context. Its primary targets are NMDA receptors, which it generally potentiates, and GABA-A receptors, which it typically inhibits.^{[1][2][3]} This dual activity makes it a valuable pharmacological tool for studying synaptic transmission, plasticity, and neuroprotection.

Applications in Research

Pregnanolone sulfate pyridinium salt is utilized in a variety of research applications, including:

- **Neuropharmacology:** Investigating the mechanisms of synaptic transmission and plasticity.
- **Drug Discovery:** Screening for novel compounds that modulate NMDA and GABA-A receptor activity.
- **Neurodegeneration Research:** Studying the potential neuroprotective effects of neurosteroids in models of diseases like Alzheimer's and Parkinson's.
- **Epilepsy Research:** Exploring its convulsant or anticonvulsant properties in different neuronal circuits.

Comparative Supplier Data

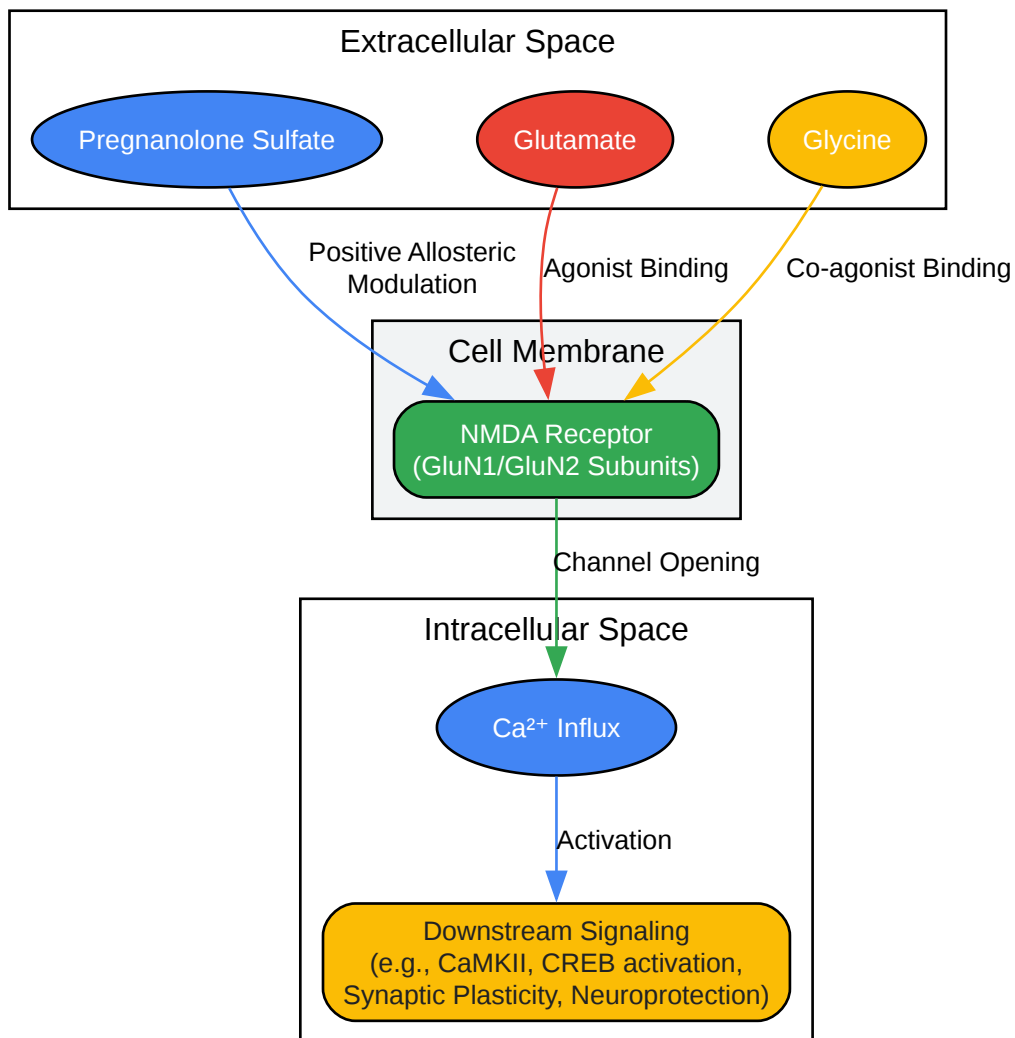
For researchers sourcing pregnanolone sulfate pyridinium salt, the following table provides a summary of key quantitative data from various suppliers. It is crucial to consult the Certificate of Analysis (CoA) from the respective supplier for lot-specific data.

Supplier	Product Number	Purity	Available Sizes	Storage Conditions
Santa Cruz Biotechnology	sc-208223	Information not publicly available, refer to CoA	Contact for details	Refer to CoA
Biosynth	ZEA10739	Information not publicly available, refer to CoA	5 mg, 10 mg	Refer to CoA
Cenmed Enterprises	C007B-412079	≥98%	5mg	Refer to CoA
MedChemExpress	HY-101373	99.78%	10 mM*1 mL, 5 mg, 10 mg, 50 mg, 100 mg	Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.
LGC Standards	TRC-P711320	Information not publicly available, refer to CoA	5 mg, 50 mg	Refer to CoA

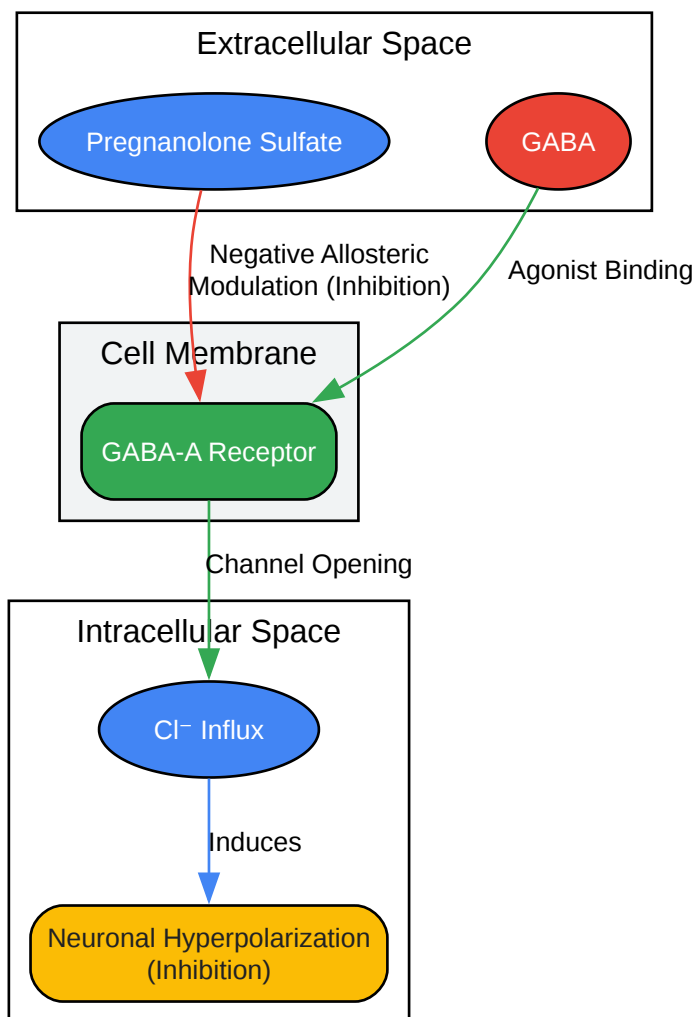
Signaling Pathways and Mechanisms of Action

Pregnanolone sulfate exerts its effects primarily through the modulation of NMDA and GABA-A receptors. The following diagrams illustrate these interactions.

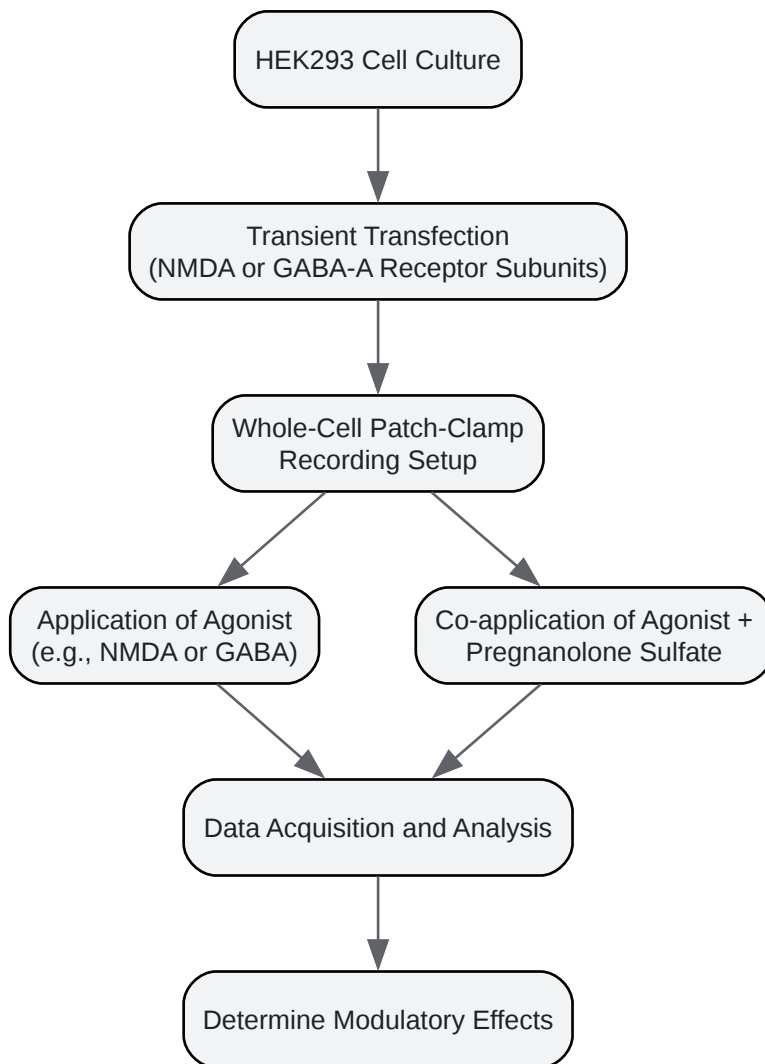
Pregnanolone Sulfate Modulation of NMDA Receptor Signaling



Pregnanolone Sulfate Modulation of GABA-A Receptor Signaling



In Vitro Electrophysiology Experimental Workflow



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References

- 1. Molecular Mechanism of Pregnenolone Sulfate Action at NR1/NR2B Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pregnenolone sulfate block of GABAA receptors: mechanism and involvement of a residue in the M2 region of the α subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pregnenolone Sulfate Modulates Inhibitory Synaptic Transmission by Enhancing GABAA Receptor Desensitization | Journal of Neuroscience [jneurosci.org]
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